(S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol
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Overview
Description
(2S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce a hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired stereochemistry is maintained.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicine, (2S)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol
- (2S)-2-Amino-2-(3-chloro-2-methylphenyl)ethan-1-ol
- (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol
Uniqueness
(2S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is unique due to the presence of the bromine atom at the 3-position, which can significantly influence its reactivity and interactions compared to other halogenated analogs. The specific stereochemistry also plays a crucial role in its biological activity and selectivity.
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
NNPQDKMHHVJPQI-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Br)[C@@H](CO)N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(CO)N |
Origin of Product |
United States |
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